molecular formula C11H12BrClN2O2 B8276476 2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide

2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide

Cat. No.: B8276476
M. Wt: 319.58 g/mol
InChI Key: ZKJPTTKLIYOZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide is a useful research compound. Its molecular formula is C11H12BrClN2O2 and its molecular weight is 319.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.58 g/mol

IUPAC Name

2-bromo-5-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide

InChI

InChI=1S/C11H12BrClN2O2/c1-6-3-8(12)7(11(17)14-2)4-9(6)15-10(16)5-13/h3-4H,5H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

ZKJPTTKLIYOZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCl)C(=O)NC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-bromo-N, 4-dimethylbenzamide (3A) (94 mg, 0.38 mmol) in acetone (4 mL) at 0° C. was added DIPEA (68 μL, 0.39 mmol) followed by 2-chloroacetylchloride (31 μL, 0.39 mmol). The solution was stirred for 60 minutes and another aliquot of 2-chloroacetylchloride (4 μL) was added. Water was added (94 mL) and the acetone removed in vacuo. The solids were stirred rapidly for 1 h, filtered and washed with water to give 104 mg (84% yield) of 2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide, 1H NMR: (CDCl3, 400 MHz) δ 8.28 (s, 1H), 8.03 (s, 1H), 7.44 (s, 1H), 6.01 (br s, 1H), 4.23 (s, 2H), 3.01 (d, J=5.0 Hz, 3H), 2.17 (s, 3H); LCMS 320.99 (M+H).
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
68 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
31 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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